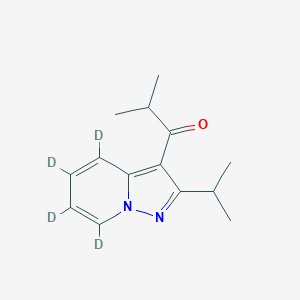

Ibudilast-d3

Description

Properties

IUPAC Name |

2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFLBOZORBYFE-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539146 | |

| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102064-45-9 | |

| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ibudilast-d3 chemical structure and properties

An In-Depth Technical Guide to Ibudilast-d3: Chemical Structure and Properties

Introduction

This compound (deuterated Ibudilast) is the deuterium-labeled form of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor.[1] Ibudilast itself is a small, orally available molecule known for its anti-inflammatory and neuroprotective properties.[2][3][4] Initially developed in Japan for treating bronchial asthma and post-stroke complications, its therapeutic potential is now being explored for a range of neurodegenerative and chronic inflammatory conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[2] The deuteration of Ibudilast, creating this compound, is primarily for its use as an internal standard in pharmacokinetic studies and other analytical applications, allowing for precise quantification of the parent drug. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its core scientific attributes.

Chemical Structure and Physicochemical Properties

Ibudilast is a pyrazolopyridine derivative.[5] The chemical name for Ibudilast is 2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one.[5] this compound is the isotopically labeled version of Ibudilast.

A summary of the key physicochemical properties of Ibudilast and this compound is presented in the table below.

| Property | Ibudilast | This compound |

| Synonyms | Ketas, KC-404, MN-166, AV-411 | KC-404-d3 |

| CAS Number | 50847-11-5[6] | 102064-45-9[1][6][7] |

| Molecular Formula | C14H18N2O[5][6][8] | C14H15D3N2O[6][7] |

| Molecular Weight | 230.31 g/mol [5][6][8][9] | 233.32 g/mol [6][7] |

| Appearance | - | Off-White Solid[7] |

| Melting Point | - | 54-56°C[7] |

| Solubility | - | Chloroform, Methanol[7] |

| Biological Half-Life | 19 hours[5][8] | - |

| Blood-Brain Barrier | Penetrant[4][5][8][9] | - |

Mechanism of Action

The mechanism of action for Ibudilast is multifaceted, contributing to its broad therapeutic effects.[2] It is understood that this compound shares the same mechanism. The primary actions of Ibudilast include:

-

Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective inhibitor of several PDE isoenzymes, including PDE3, PDE4, PDE10, and PDE11.[3][4][8] By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various intracellular signaling pathways.[2][8] The resulting increase in intracellular cAMP and cGMP levels leads to anti-inflammatory and neuroprotective effects.[2]

-

Anti-Inflammatory Effects : Ibudilast modulates the activity of immune cells like macrophages and microglia.[2] It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while upregulating the anti-inflammatory cytokine IL-10.[2][3][8]

-

Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Ibudilast acts as an allosteric inhibitor of MIF, a pro-inflammatory cytokine involved in the immune response.[4][10]

-

Toll-Like Receptor 4 (TLR4) Antagonism : Ibudilast has been shown to act as an antagonist at TLR4, a receptor involved in the innate immune response.[9] This contributes to its neuroprotective properties.[10]

-

Neuroprotective Effects : Ibudilast promotes the production of neurotrophic factors, including glial cell line-derived neurotrophic factor (GDNF), nerve growth factor (NGF), and neurotrophin-4 (NT-4), which support neuron survival and function.[2][3][8] It also protects neurons from glutamate-induced excitotoxicity.[11]

-

Glial Cell Attenuation : The drug suppresses the activation of glial cells (microglia and astrocytes), which can lead to chronic inflammation and neuronal damage when overactivated.[9][10]

-

Autophagy Enhancement : Ibudilast can enhance the autophagic clearance of protein aggregates, such as TDP-43 and SOD1, which are implicated in neurodegenerative diseases like ALS.[4][11] This is achieved by decreasing mTORC1-TFEB signaling.[4]

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Ibudilast and a typical experimental workflow for its analysis.

Caption: Ibudilast's multifaceted mechanism of action.

Caption: Ibudilast's role in the autophagy signaling pathway.

Caption: A typical experimental workflow for the determination of Ibudilast in plasma by LC-MS.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Ibudilast and its deuterated analog are often proprietary. However, based on published research, the following methodologies are commonly employed for the analysis of Ibudilast in biological matrices, which are directly applicable to this compound as an internal standard.

Determination of Ibudilast in Human Serum by HPLC

A reversed-phase high-performance liquid chromatography (HPLC) method can be used for the quantitative determination of Ibudilast in human serum.[12]

-

Sample Preparation :

-

An internal standard (e.g., butyl 4-hydroxybenzoate) is added to the serum sample.

-

Liquid-liquid extraction is performed using an organic solvent such as methyl tert-butyl ether to isolate the analyte and internal standard from the serum matrix.[12]

-

-

Chromatographic Conditions :

-

Column : A Luna C18(2) 5 µm column is suitable for separation.[12]

-

Mobile Phase : A mixture of acetonitrile and 0.02% phosphoric acid (50:50, v/v), with the pH adjusted to 6.0 with triethylamine, has been shown to be effective.[12]

-

Detection : UV detection at a wavelength of 319 nm is used for quantification.[12]

-

-

Quantification :

Determination of Ibudilast in Rabbit Plasma by LC-MS

A liquid chromatography-mass spectrometry (LC-MS) method provides high sensitivity and selectivity for the determination of Ibudilast in plasma.[13]

-

Sample Preparation :

-

An internal standard (e.g., estazolam) is added to the plasma sample.

-

Protein precipitation is carried out using acetonitrile to remove proteins that can interfere with the analysis.[13]

-

-

LC-MS Conditions :

-

Column : An Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm) can be used.[13]

-

Mobile Phase : A gradient elution with 0.1% formic acid in water and acetonitrile is employed.[13]

-

Ionization : Positive ion mode electrospray ionization (ESI) is used.[13]

-

Detection : Selective ion monitoring (SIM) mode is used for quantification, with target fragment ions of m/z 230.7 for Ibudilast and m/z 294.7 for the internal standard (estazolam).[13]

-

-

Quantification :

-

The assay can be linear over a range of 20-2000 ng/mL, with a lower limit of quantitation (LLOQ) of 20 ng/mL.[13]

-

Conclusion

This compound is a critical tool for researchers and drug development professionals working with Ibudilast. Its primary application as an internal standard in analytical methods allows for accurate and precise quantification of Ibudilast in complex biological matrices. The well-characterized multifaceted mechanism of action of Ibudilast, involving PDE inhibition, anti-inflammatory effects, and neuroprotective pathways, makes it a compound of significant interest for a variety of therapeutic areas. The experimental protocols outlined in this guide provide a foundation for the reliable analysis of Ibudilast, facilitating further research into its pharmacokinetics, efficacy, and safety.

References

- 1. This compound | CAS#:102064-45-9 | Chemsrc [chemsrc.com]

- 2. What is Ibudilast used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Ibudilast - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 11. mndassociation.org [mndassociation.org]

- 12. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ibudilast-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ibudilast-d3, a deuterated analog of the neuroprotective and anti-inflammatory agent, Ibudilast. The inclusion of deuterium isotopes can offer significant advantages in drug development, primarily by altering the pharmacokinetic profile of the parent drug, often leading to a longer half-life and reduced metabolic breakdown. This document outlines a plausible synthetic pathway, detailed experimental protocols for key steps, and methods for the characterization and quantitative analysis of the final deuterated compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a convergent approach, culminating in the condensation of a pyridinium ylide intermediate with a deuterated anhydride. The proposed synthetic route is illustrated below. The key steps involve the preparation of 1-amino-2-methylpyridinium iodide and the synthesis of isobutyric-d6 anhydride, which serves as the deuterium source for the target molecule. The labeling is introduced at the isobutyryl group of Ibudilast.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Ibudilast-d3 as an Internal Standard

Executive Summary

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of this compound as a deuterated internal standard for the quantification of Ibudilast. An internal standard is essential for robust and reliable bioanalysis, serving to correct for variability throughout the analytical process, from sample preparation to instrument response.[1][2] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[3][4] This guide will elucidate the mechanism by which this compound ensures data integrity, provide an overview of Ibudilast's pharmacological mechanism of action, present detailed experimental protocols, and summarize key quantitative data.

The Core Principle: How this compound Functions as an Internal Standard

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1][5]

This compound is a form of Ibudilast where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass is the key to its function.

Mechanism of Action as an Internal Standard:

-

Physicochemical Mimicry : Because the chemical and physical properties of this compound are virtually identical to those of Ibudilast, it behaves in the same manner during every step of the analytical process. It has the same extraction recovery, ionization response, and chromatographic retention time.[2]

-

Co-Elution : this compound co-elutes with Ibudilast from the liquid chromatography (LC) column. This is critical because it ensures that both compounds experience the exact same matrix effects (ion suppression or enhancement) at the same time.[2][3]

-

Mass Differentiation : Despite their similar behavior, the mass spectrometer can easily differentiate between Ibudilast and this compound due to the mass difference imparted by the deuterium atoms.[1]

-

Ratio-Based Quantification : A known amount of this compound is added ("spiked") into every sample, calibrator, and quality control sample at the beginning of the workflow.[5] The final concentration of Ibudilast is then calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio effectively normalizes for any losses during sample preparation or fluctuations in instrument signal, leading to highly accurate and precise results.[1][6]

Caption: Logical workflow demonstrating how this compound corrects for analytical variability.

Pharmacological Mechanism of Action of Ibudilast

While this compound's mechanism relates to analytical chemistry, the parent compound, Ibudilast, has a complex pharmacological profile. It is a multi-faceted anti-inflammatory and neuroprotective agent that can cross the blood-brain barrier.[7][8]

Its primary mechanisms include:

-

Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective PDE inhibitor, targeting PDE3, PDE4, PDE10, and PDE11.[8][9] By inhibiting these enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which modulates numerous cellular functions, including inflammation.[7][9]

-

Anti-Inflammatory Cytokine Modulation : It inhibits macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both of which are key players in the inflammatory response.[7][8] This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6 and an increase in the anti-inflammatory cytokine IL-10.[9][10]

-

Glial Cell Attenuation : Ibudilast suppresses the activation of microglia and astrocytes, the primary immune cells of the central nervous system. Over-activation of these cells contributes to neuroinflammation and neuronal damage.[7][11]

-

Neurotrophic Factor Upregulation : The drug has been shown to promote the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[10]

Caption: Signaling pathways affected by the pharmacological action of Ibudilast.

Experimental Protocols and Data

The use of this compound as an internal standard is central to the development and validation of robust bioanalytical methods for quantifying Ibudilast.

General Bioanalytical Workflow

A typical experiment involves analyzing biological samples (e.g., plasma) from preclinical or clinical studies.

Caption: A standard experimental workflow for sample analysis using an internal standard.

Detailed Methodologies

Protocol: Sample Preparation (Plasma)

-

Aliquoting : Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. This step must be done at the very beginning to account for all subsequent variability.[5]

-

Protein Precipitation : Add 400 µL of cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 30 seconds.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube.

-

Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection.

Protocol: Bioanalytical Method Validation A full validation of the bioanalytical method is required to ensure its reliability.[4] Key parameters are assessed:

-

Selectivity and Specificity :

-

Methodology : Analyze at least six different sources of the blank biological matrix (e.g., six different lots of human plasma). Check for any interfering peaks at the retention times of Ibudilast and this compound.[3]

-

Acceptance Criteria : The response of any interfering peak should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for Ibudilast and not more than 5% for this compound.[3]

-

-

Accuracy and Precision :

-

Methodology : Analyze quality control (QC) samples at multiple concentration levels (low, mid, high) in replicates (n=6) on at least three separate days.

-

Acceptance Criteria : The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).

-

-

Matrix Effect :

-

Methodology : Compare the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a pure solution. This is performed using at least six different matrix sources.[4]

-

Acceptance Criteria : The %CV of the matrix factor across all sources should be ≤15%.

-

-

Recovery :

-

Methodology : Compare the peak response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample.[4]

-

Acceptance Criteria : Recovery should be consistent, precise, and reproducible across concentration levels.

-

Quantitative Data Summary

The following tables summarize key data relevant to the use of this compound and the properties of Ibudilast itself.

Table 1: Comparison of Internal Standard Types

| Feature | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard |

|---|---|---|

| Chromatographic Elution | Co-elutes with the analyte | Elutes at a different retention time |

| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement | Poor to moderate; experiences different matrix effects |

| Extraction Recovery | Identical to the analyte | May differ from the analyte |

| Ionization Efficiency | Nearly identical to the analyte | Can be significantly different |

| Accuracy & Precision | High | Moderate to low; prone to bias |

| Regulatory Acceptance | Gold standard; highly preferred by agencies like the EMA[12] | May be rejected if not sufficiently justified[12] |

Table 2: Key Pharmacokinetic Parameters of Ibudilast in Humans

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | ~5 hours (modified release) | [13] |

| Elimination Half-Life (t½) | ~19 hours | [13] |

| Plasma Protein Binding | ≥ 95% | [13][14] |

| Primary Metabolite | 6,7-dihydrodiol-ibudilast | [13][15] |

| Metabolite-to-Parent Ratio (Cmax) | ~20-50% | [15][16] |

| Primary Route of Excretion | Urine |[13][17] |

Table 3: Typical Bioanalytical Method Validation Acceptance Criteria

| Validation Parameter | Objective | General Acceptance Criteria |

|---|---|---|

| Selectivity | Ensure no interference from endogenous matrix components. | Interference <20% of LLOQ for analyte, <5% for IS.[3] |

| Calibration Curve | Demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal. |

| Intra- & Inter-day Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Intra- & Inter-day Precision | Agreement between a series of measurements. | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | Assess the impact of matrix components on ionization. | %CV of matrix factor from multiple sources should be ≤15%. |

| Recovery | Evaluate the efficiency of the extraction procedure. | Should be consistent and reproducible. |

Conclusion

This compound does not possess a pharmacological mechanism of action; its "mechanism" is a function of its utility in analytical chemistry. By serving as a near-perfect mimic of Ibudilast, it co-elutes and experiences identical analytical variations, thereby enabling robust correction for errors in sample preparation and instrument response.[1][6] The use of a deuterated internal standard like this compound is the cornerstone of a reliable, accurate, and precise bioanalytical method, ensuring the generation of high-quality data essential for drug development and clinical research. This approach significantly reduces method development time and minimizes the risk of unreliable data that can arise from using less suitable surrogate internal standards.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. aptochem.com [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. google.com [google.com]

- 6. texilajournal.com [texilajournal.com]

- 7. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 8. Ibudilast - Wikipedia [en.wikipedia.org]

- 9. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence | MDPI [mdpi.com]

- 10. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. alzdiscovery.org [alzdiscovery.org]

A Technical Guide to Ibudilast-d3 for the Study of Phosphodiesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor, and the utility of its deuterated analog, Ibudilast-d3, in research and development. Ibudilast's multi-faceted mechanism of action, targeting several PDE subtypes, macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR4), has established it as a significant tool for investigating neuroinflammation and other pathological processes. This document details its pharmacological profile, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Introduction: Ibudilast and the Role of this compound

Ibudilast is an orally bioavailable small molecule that crosses the blood-brain barrier.[1] It is recognized as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). Clinically, it is used in Japan and Korea for the treatment of bronchial asthma and post-stroke complications.[2] Its therapeutic potential is being actively investigated for a range of neurodegenerative and neurological conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), due to its anti-inflammatory and neuroprotective properties.[3][4]

The primary mechanism of Ibudilast involves the inhibition of several PDE enzyme subtypes, which leads to an increase in intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] This modulation of cyclic nucleotide signaling pathways results in a broad spectrum of pharmacological effects.

This compound is a deuterated form of Ibudilast. In drug development and clinical pharmacology, deuterated compounds like this compound serve as critical internal standards for analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The increased mass of this compound, due to the replacement of hydrogen atoms with deuterium, allows it to be distinguished from the non-deuterated parent drug, Ibudilast, during analysis. This enables precise and accurate quantification of Ibudilast in biological matrices such as plasma, serum, and cerebrospinal fluid, which is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. For the purposes of studying the biological and inhibitory mechanisms described in this guide, the pharmacological properties of this compound are considered identical to those of Ibudilast.

Mechanism of Action

Ibudilast exerts its therapeutic effects through a multi-target mechanism of action:

-

Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective PDE inhibitor, with notable activity against PDE3, PDE4, PDE10, and PDE11.[6] PDEs are enzymes that hydrolyze cAMP and cGMP, thereby terminating their signaling. By inhibiting these enzymes, Ibudilast increases the intracellular concentrations of cAMP and cGMP, leading to:

-

Anti-inflammatory Effects : Elevated cAMP levels suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[5]

-

Neuroprotective Effects : Increased cyclic nucleotide levels are associated with the enhanced production of neurotrophic factors and the suppression of glial cell activation, which is implicated in neuroinflammation.[4]

-

-

Macrophage Migration Inhibitory Factor (MIF) Inhibition : Ibudilast is an allosteric inhibitor of MIF, a pro-inflammatory cytokine involved in a wide range of inflammatory diseases.[6][7]

-

Toll-like Receptor 4 (TLR4) Antagonism : Ibudilast has been shown to act as an antagonist at TLR4, a key receptor in the innate immune system that, when activated, triggers inflammatory signaling cascades.[5]

These combined actions contribute to Ibudilast's ability to modulate neuroinflammation and provide neuroprotection.

Quantitative Data: Inhibitory Profile of Ibudilast

The following tables summarize the quantitative data on Ibudilast's inhibitory activity against various phosphodiesterase subtypes.

| PDE Subtype | IC50 Value (Human) | Reference |

| PDE1a | 53 µM | |

| PDE2 | 35 µM | |

| PDE3 | 48 µM | |

| PDE3A | Preferentially Inhibited | [8] |

| PDE4 | 12 µM | |

| PDE4A | 54 nM | [9] |

| PDE4B | 65 nM | [9] |

| PDE4C | 239 nM | [9] |

| PDE4D | 166 nM | [9] |

| PDE5 | 10 µM | |

| PDE10 | ~ 1-10 µM (Range) | [10] |

| PDE11 | ~ 1-10 µM (Range) | [10] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Ibudilast's multi-target mechanism of action.

Caption: Experimental workflow for an in vitro PDE inhibition assay.

Caption: Workflow for a cell-based cytokine release assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the phosphodiesterase inhibitory and anti-inflammatory effects of Ibudilast.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of Ibudilast against specific PDE isozymes.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE10A, PDE11A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Substrate: ³H-cAMP or ³H-cGMP

-

Ibudilast or this compound stock solution in DMSO

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of Ibudilast or this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).

-

Assay Setup: To each well of a 96-well plate, add:

-

Assay buffer

-

Ibudilast dilution (or vehicle for control wells)

-

PDE enzyme solution

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding the ³H-cAMP or ³H-cGMP substrate to each well.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., boiling water bath for 1 minute followed by cooling on ice).

-

Product Separation: Treat the reaction mixture with snake venom nucleotidase to convert the radiolabeled product (e.g., ³H-AMP) into a form that can be separated from the substrate using ion-exchange resin.

-

Measurement: After separation, transfer the supernatant to a scintillation vial with a scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each Ibudilast concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Intracellular cAMP Measurement Assay

This protocol describes a method to measure the effect of Ibudilast on intracellular cAMP levels in response to a stimulus.

Materials:

-

A suitable cell line expressing the target receptor (e.g., HEK293 cells)

-

Cell culture medium and supplements

-

Ibudilast or this compound stock solution in DMSO

-

A stimulating agent (e.g., Forskolin, to activate adenylyl cyclase)

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)

-

Multi-well cell culture plates (e.g., 96-well or 384-well)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Compound Pre-treatment: Remove the culture medium and replace it with a serum-free medium containing various concentrations of Ibudilast or this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Stimulation: Add the stimulating agent (e.g., Forskolin) to the wells to induce cAMP production. Include control wells with no stimulator and wells with stimulator but no Ibudilast.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells to release intracellular cAMP.

-

Detection: Perform the detection reaction as per the kit protocol. This typically involves a competitive immunoassay or an enzymatic reaction.

-

Data Acquisition: Read the plate using a plate reader (measuring fluorescence, absorbance, or luminescence).

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the Ibudilast concentration to determine the dose-dependent effect of Ibudilast on cAMP accumulation.

Microglial Cytokine Release Assay

This protocol details a method to assess the anti-inflammatory effects of Ibudilast by measuring its ability to inhibit cytokine release from activated microglia.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Cell culture medium and supplements

-

Ibudilast or this compound stock solution in DMSO

-

Lipopolysaccharide (LPS) for microglial activation

-

Phosphate-buffered saline (PBS)

-

Commercially available ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Cell Plating: Plate the microglial cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment with Ibudilast: Replace the medium with fresh medium containing serial dilutions of Ibudilast or this compound. Include vehicle control wells (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and release.

-

Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

Cytokine Quantification: Analyze the collected supernatants for the concentration of TNF-α, IL-6, or other cytokines of interest using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentrations in the experimental samples. Determine the percentage inhibition of cytokine release by Ibudilast at each concentration compared to the LPS-only treated cells. Calculate the IC50 value for the inhibition of cytokine release.

Conclusion

Ibudilast is a valuable pharmacological tool for studying the roles of phosphodiesterases and neuroinflammation in various disease models. Its non-selective inhibitory profile across multiple PDE subtypes, coupled with its effects on MIF and TLR4, provides a unique mechanism for modulating key inflammatory and neuroprotective pathways. The use of its deuterated analog, this compound, is indispensable for the accurate quantification of the parent compound in biological samples, underpinning robust pharmacokinetic and pharmacodynamic analyses. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage Ibudilast and this compound in their studies of phosphodiesterase inhibition and its downstream consequences.

References

- 1. Facebook [cancer.gov]

- 2. Ibudilast | MS Trust [mstrust.org.uk]

- 3. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. neurologylive.com [neurologylive.com]

- 7. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Preliminary Studies of Ibudilast

Disclaimer: This technical guide focuses on Ibudilast. As of the latest literature review, no specific preliminary studies on Ibudilast-d3 were identified. The following information is based on research conducted on the non-deuterated form of Ibudilast.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and early-phase clinical data on Ibudilast. It covers its mechanism of action, pharmacokinetic properties, and efficacy in various models of neurological diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Ibudilast, focusing on its pharmacodynamic and clinical effects.

Table 1: In Vitro Pharmacodynamics of Ibudilast

| Target | Metric | Value | Species/System | Reference |

| Phosphodiesterase (PDE) 4A | IC50 | 54 nM | Human recombinant | [1] |

| Phosphodiesterase (PDE) 4B | IC50 | 65 nM | Human recombinant | [1] |

| Phosphodiesterase (PDE) 4C | IC50 | 239 nM | Human recombinant | [1] |

| Phosphodiesterase (PDE) 4D | IC50 | 166 nM | Human recombinant | [1] |

| Phosphodiesterase (PDE) 2 | IC50 | 0.11 µM | Not Specified | [2] |

| Phosphodiesterase (PDE) 5 | IC50 | 2.2 µM | Not Specified | [2] |

| Phosphodiesterase (PDE) Ia | IC50 | 53 µM | Not Specified | [3] |

| Phosphodiesterase (PDE) II | IC50 | 35 µM | Not Specified | [3] |

| Phosphodiesterase (PDE) III | IC50 | 48 µM | Not Specified | [3] |

| Phosphodiesterase (PDE) IV | IC50 | 12 µM | Not Specified | [3] |

| Phosphodiesterase (PDE) V | IC50 | 10 µM | Not Specified | [3] |

| Macrophage Migration Inhibitory Factor (MIF) | IC50 (tautomerase activity) | 9.5 ± 5.6 μM | Not Specified | [4] |

| Lipopolysaccharide (LPS)-induced TNF-α production | IC50 | 6.2 µM | Human whole blood | [1] |

| N-formyl-Met-Leu-Phe (fMLP)-induced Leukotriene B4 biosynthesis | IC50 | 2.5 µM | Human whole blood | [1] |

Table 2: Preclinical Efficacy of Ibudilast in Animal Models

| Model | Animal | Ibudilast Dose | Key Finding | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Dark August rats | 10 mg/kg/day (oral) | Significant amelioration of acute EAE severity. | [5] |

| MPTP-induced Parkinson's Disease | Mice | 20 or 50 mg/kg | Statistically significant suppression of MPTP-induced increase in GFAP expression. | [6] |

| MPTP-induced Parkinson's Disease | Mice | 40 or 50 mg/kg | Attenuation of MPTP-induced increase in IL-6 expression. | [6] |

| Twitcher Mouse (Krabbe's Disease model) | Mice | 10 mg/kg (intraperitoneal) | Marked reduction in the number of apoptotic oligodendrocytes. | [7] |

| Folic Acid-induced Acute Kidney Injury | Mice | Not Specified | Inhibition of FA-induced upregulation of TLR4. | [8] |

Table 3: Human Pharmacokinetics of Ibudilast (Single and Multiple Doses)

| Parameter | Single Dose (30 mg) | Multiple Doses (30 mg b.i.d. for 14 days) | Population | Reference |

| Mean Half-life (t1/2) | 19 hours | 19 hours | Healthy adult volunteers | [9] |

| Median Tmax | 4-6 hours | Not Specified | Healthy adult volunteers | [9] |

| Mean (SD) Steady-state Cmax | Not Applicable | 60 (25) ng/mL | Healthy adult volunteers | [9] |

| Mean (SD) Steady-state AUC(0-24) | Not Applicable | 1004 (303) ng·h/mL | Healthy adult volunteers | [9] |

Table 4: Clinical Efficacy of Ibudilast in Neurological Disorders

| Condition | Study Phase | Ibudilast Dose | Key Finding | Reference |

| Progressive Multiple Sclerosis | Phase 2 (SPRINT-MS) | Up to 100 mg/day | 48% slowing of the rate of whole-brain atrophy progression compared to placebo (p=0.04). | [10] |

| Alcohol Use Disorder | Randomized Trial | Not Specified | 45% reduction in the odds of heavy drinking across time compared to placebo. | [8] |

| Amyotrophic Lateral Sclerosis (ALS) | Phase 1b | Up to 100 mg/day | No significant reductions in motor cortical glial activation or serum NfL levels. | [11] |

| Methamphetamine Use Disorder | Randomized, Placebo-Controlled Trial | 50 mg twice daily | No significant difference in end-of-treatment MA-abstinence compared to placebo. | [12] |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the literature.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats

-

Objective: To evaluate the efficacy of Ibudilast in a rat model of multiple sclerosis.

-

Animal Model: Dark August rats.

-

Induction of EAE: Animals are immunized to induce EAE.

-

Treatment Protocol:

-

Prophylactic oral treatment with Ibudilast (10 mg/kg per day) is initiated on the day of immunization.

-

A control group receives a placebo.

-

-

Outcome Measures:

-

The severity of acute EAE is monitored and scored.

-

Histological analysis of the lumbar spinal cord is performed to assess inflammatory cell infiltration.

-

T-cell proliferation in response to myelin basic protein (MBP) is measured in regional lymph nodes.

-

Secretion of interferon-gamma from MBP-activated T-cells and tumor necrosis factor-alpha from macrophages is quantified.[5]

-

MPTP Model of Parkinson's Disease in Mice

-

Objective: To investigate the neuroprotective and anti-inflammatory effects of Ibudilast in a mouse model of Parkinson's disease.

-

Animal Model: Mice.

-

Induction of Parkinson's-like pathology: Intoxication with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Treatment Protocol:

-

Mice are randomly divided into groups and treated with either Ibudilast or a vehicle.

-

Chronic administration of Ibudilast is performed.

-

-

Outcome Measures:

-

Immunohistochemistry and Western Blot: Astroglial reactivity (GFAP protein expression) and microglial activation (Iba1 protein expression) are assessed in the striatum.[6]

-

Real-time RT-PCR: mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and glial cell-derived neurotrophic factor (GDNF) is quantified in the striatum.[6] The cDNA amplification is performed using Maxima SYBR Green qPCR Master Mix with specific thermal cycling conditions for each target gene.[6]

-

Neurochemical Analysis: Dopamine levels and turnover are measured. Tyrosine hydroxylase (TH) protein expression is quantified as a marker for dopaminergic neurons.[6]

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

-

Objective: To assess the anti-inflammatory effects of Ibudilast on microglia.

-

Cell Culture: Human or murine microglial cell lines (e.g., BV-2).

-

Treatment Protocol:

-

Microglial cells are pre-treated with increasing concentrations of Ibudilast or a vehicle for 30 minutes.

-

Cells are then stimulated with LPS to induce an inflammatory response.

-

-

Outcome Measures:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) in the culture supernatants are analyzed using methods like ELISA or Multi-Plex cytokine arrays.[13]

-

Leukotriene B4 Measurement: Biosynthesis of Leukotriene B4 is quantified in response to a stimulant like N-formyl-Met-Leu-Phe (fMLP).[1]

-

Signaling Pathways and Mechanisms of Action

Ibudilast exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of Phosphodiesterase (PDE) and Enhancement of cAMP Signaling

Ibudilast is a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory and neuroprotective effects.

Caption: Ibudilast inhibits PDEs, increasing cAMP levels and promoting PKA-mediated effects.

Antagonism of Toll-Like Receptor 4 (TLR4) Signaling

Ibudilast acts as a TLR4 antagonist, thereby inhibiting the downstream pro-inflammatory signaling cascade initiated by ligands such as LPS. This leads to a reduction in the activation of NF-κB and MAPK pathways and subsequent production of inflammatory cytokines.

Caption: Ibudilast antagonizes the TLR4 signaling pathway, reducing inflammation.

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Signaling

Ibudilast allosterically inhibits MIF, a pro-inflammatory cytokine. By binding to MIF, Ibudilast prevents its interaction with its receptor CD74, thereby blocking downstream signaling pathways that contribute to inflammation and cell proliferation.

Caption: Ibudilast inhibits MIF signaling by preventing its binding to the CD74 receptor.

References

- 1. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. Ibudilast | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 4. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibudilast, a phosphodiesterase inhibitor, ameliorates experimental autoimmune encephalomyelitis in Dark August rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ibudilast Attenuates Folic Acid-Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]

- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Randomized, Placebo-Controlled Trial of Targeting Neuroinflammation with Ibudilast to Treat Methamphetamine Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ibudilast, a Pharmacologic Phosphodiesterase Inhibitor, Prevents Human Immunodeficiency Virus-1 Tat-Mediated Activation of Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ibudilast-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ibudilast-d3, a deuterated analog of Ibudilast. The information compiled herein is intended to support research and development activities by providing critical data on suppliers, purity, and analytical methodologies. Furthermore, this guide elucidates the molecular signaling pathways of Ibudilast, offering a foundational understanding of its mechanism of action.

This compound Supplier and Purity Information

This compound is available from various chemical suppliers, primarily for research purposes. While the purity of the non-deuterated Ibudilast is commonly reported as ≥99%[1][2], obtaining a specific purity percentage for the deuterated form can be more challenging. The following table summarizes available information from suppliers of this compound and, for comparative purposes, Ibudilast. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier for the most accurate and lot-specific purity data.

| Product Name | Supplier | CAS Number | Purity | Analytical Method |

| This compound (Major) | USBio | 102064-45-9 | Highly Purified | Not specified |

| This compound (Major) | Pharmaffiliates | 102064-45-9 | Not specified | Not specified |

| Ibudilast | Yikang Chemical | 50847-11-5 | ≥99%[1] | HPLC[1] |

| Ibudilast | RayBiotech | 50847-11-5 | 99.83% | Not specified |

| Ibudilast | Sigma-Aldrich | 50847-11-5 | ≥99%[2] | HPLC[2] |

Experimental Protocols: Purity Determination of Ibudilast by High-Performance Liquid Chromatography (HPLC)

The following protocol is adapted from a validated method for the determination of Ibudilast in biological matrices and can be applied for the assessment of this compound purity in raw material.[3]

1. Objective: To determine the purity of an this compound sample by reversed-phase high-performance liquid chromatography with UV detection.

2. Materials and Reagents:

-

This compound reference standard

-

This compound sample for analysis

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Triethylamine

-

Water (HPLC grade)

-

Methanol (for sample dissolution)

3. Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Luna C18(2), 5 µm particle size)

-

Data acquisition and processing software

4. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.02% phosphoric acid (50:50, v/v), adjusted to pH 6.0 with triethylamine[3].

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 319 nm[3]

-

Injection Volume: 10 µL

5. Procedure: a. Standard Preparation: i. Prepare a stock solution of the this compound reference standard in methanol. ii. From the stock solution, prepare a series of calibration standards at different concentrations. b. Sample Preparation: i. Accurately weigh and dissolve the this compound sample in methanol to a known concentration. c. Chromatographic Analysis: i. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. ii. Inject the calibration standards to generate a calibration curve. iii. Inject the sample solution. d. Data Analysis: i. Integrate the peak area of the this compound in the sample chromatogram. ii. Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity (%) = (Areasample / Areatotal) x 100, where Areatotal is the sum of all peak areas in the chromatogram.

Visualizations: Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of Ibudilast and the experimental workflow for its purity analysis.

Caption: Ibudilast's multi-target mechanism of action.

Caption: Experimental workflow for HPLC-based purity determination.

Concluding Remarks

Ibudilast is a non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective properties.[4] Its mechanism of action involves the inhibition of multiple phosphodiesterase enzymes, leading to an increase in cyclic AMP and cyclic GMP, as well as the modulation of glial cell activation through the inhibition of MIF and TLR4.[5][6] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. The successful application of this compound in research is contingent on sourcing high-purity material and employing robust analytical methods for its characterization. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge to confidently integrate this compound into their studies.

References

- 1. yikanghuagong.com [yikanghuagong.com]

- 2. Ibudilast = 99 HPLC, solid 50847-11-5 [sigmaaldrich.com]

- 3. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

Decoding the Ibudilast-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Ibudilast-d3, a deuterated analog of Ibudilast. Understanding the data and experimental protocols detailed in the CoA is critical for ensuring the quality, identity, and purity of this research chemical, which is essential for its proper application in preclinical and clinical studies. This guide will dissect the key components of a typical this compound CoA, presenting data in a structured format, detailing experimental methodologies, and visualizing complex workflows and structures.

Product Information and Specifications

A Certificate of Analysis for this compound begins with fundamental identification and specification details. This section provides a top-level summary of the product's identity, quality, and storage requirements.

| Parameter | Specification | Source |

| Product Name | This compound | - |

| CAS Number | 102064-45-9 | [1] |

| Molecular Formula | C₁₄H₁₅D₃N₂O | [1] |

| Molecular Weight | 233.32 g/mol | [1] |

| Appearance | Off-White Solid | - |

| Melting Point | 54-56°C | - |

| Solubility | Chloroform, Methanol | - |

| Storage Temperature | -20°C | [1] |

Quantitative Analysis: Purity and Identity

The core of the CoA lies in the quantitative data that confirms the purity and identity of this compound. These results are obtained through a series of rigorous analytical tests.

| Analytical Test | Result |

| Purity (by HPLC) | ≥98% |

| Chemical Identity (by ¹H NMR) | Conforms to Structure |

| Mass (by Mass Spectrometry) | Conforms to Molecular Weight |

| Isotopic Purity (by Mass Spectrometry) | ≥99% Deuterium Incorporation |

| Residual Solvents (by GC-HS) | <0.5% |

| Water Content (by Karl Fischer) | <0.5% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the analytical results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the chemical purity of the this compound sample by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 230 nm.

-

Procedure: A known concentration of the this compound sample is dissolved in the mobile phase and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: The this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is analyzed for chemical shifts, peak integrations, and splitting patterns, which are then compared to the expected spectrum for the this compound structure. The absence of a signal at the position corresponding to the deuterated protons confirms successful labeling.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

-

Objective: To confirm the molecular weight and determine the isotopic purity of the this compound sample.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is analyzed for the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation.

Visualizing Workflows and Structures

Diagrams are invaluable tools for understanding the logical flow of processes and the intricate details of chemical structures.

Caption: Workflow for the analysis of this compound from sample receipt to CoA issuance.

Caption: Chemical structure of Ibudilast with the site of deuterium labeling indicated.

References

An In-depth Technical Guide on the Long-Term Stability of Ibudilast-d3 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide and best-practice protocols for assessing the long-term stability of Ibudilast-d3 stock solutions. As of the last update, specific, publicly available quantitative stability data for this compound is limited. Therefore, this guide offers a framework for researchers to generate their own stability data. The tables presented herein contain illustrative data and should not be considered as experimental results.

Introduction

Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor, is a small molecule with anti-inflammatory and neuroprotective properties.[1] It is being investigated for various neurological conditions.[2] Its deuterated analog, this compound, is often used as an internal standard in analytical methods for pharmacokinetic and metabolism studies. The accuracy of these studies relies on the stability and purity of this compound stock solutions. This guide provides a technical overview of the methodologies required to ensure the long-term stability of these solutions.

Ibudilast: Mechanism of Action

Ibudilast exerts its effects through multiple signaling pathways. It is a broad-spectrum PDE inhibitor, primarily targeting PDE-3, PDE-4, PDE-10, and PDE-11.[1] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers, in turn, modulate the activity of various downstream effectors, leading to a reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10).[1] Additionally, Ibudilast inhibits macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory and neuroprotective effects.[1]

Ibudilast's multi-target mechanism of action.

Long-Term Stability Assessment of this compound Stock Solutions

The following sections detail the experimental protocols for conducting long-term and forced degradation studies.

Experimental Workflow

The general workflow for assessing the stability of this compound stock solutions involves preparation of the stock solution, subjecting it to various storage conditions and time points, analyzing the samples using a validated stability-indicating analytical method, and evaluating the data.

General workflow for a long-term stability study.

Experimental Protocol: Long-Term Stability Study

Objective: To evaluate the stability of this compound in a specified solvent under various storage conditions over an extended period.

Materials:

-

This compound (of known purity)

-

High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cryovials or other suitable storage containers

-

Validated stability-indicating analytical method (see Section 4)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in the chosen solvent to a final concentration of 1 mg/mL in a volumetric flask. Ensure complete dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple cryovials to avoid repeated freeze-thaw cycles of the main stock.

-

Store the aliquots at the following conditions:

-

-80°C (ultra-low freezer)

-

-20°C (standard freezer)

-

4°C (refrigerator)

-

Room Temperature (20-25°C), protected from light

-

-

-

Time Points for Analysis:

-

Analyze the samples at the following time points: T=0 (initial), 1 month, 3 months, 6 months, 12 months, and 24 months.

-

-

Sample Analysis:

-

At each time point, retrieve one aliquot from each storage condition.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples using the validated stability-indicating analytical method to determine the concentration and purity of this compound.

-

Data Presentation: Long-Term Stability (Illustrative)

Table 1: Long-Term Stability of this compound (1 mg/mL in DMSO)

| Storage Condition | Time Point | Purity (%) by HPLC | Concentration (mg/mL) | Appearance |

| -80°C | T=0 | 99.8 | 1.01 | Clear, colorless |

| 6 months | 99.7 | 1.00 | Clear, colorless | |

| 12 months | 99.8 | 1.01 | Clear, colorless | |

| 24 months | 99.6 | 0.99 | Clear, colorless | |

| -20°C | T=0 | 99.8 | 1.01 | Clear, colorless |

| 6 months | 99.5 | 0.99 | Clear, colorless | |

| 12 months | 99.2 | 0.98 | Clear, colorless | |

| 24 months | 98.9 | 0.97 | Clear, colorless | |

| 4°C | T=0 | 99.8 | 1.01 | Clear, colorless |

| 1 month | 98.5 | 0.97 | Clear, colorless | |

| 3 months | 97.2 | 0.95 | Clear, colorless | |

| 6 months | 95.1 | 0.92 | Faint yellow tint | |

| Room Temp. | T=0 | 99.8 | 1.01 | Clear, colorless |

| 1 month | 92.3 | 0.90 | Yellowish | |

| 3 months | 85.6 | 0.84 | Yellow, precipitate |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in an appropriate solvent).

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Incubate at 80°C for 48 hours (in solution and as solid).

-

Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

-

-

After the incubation period, neutralize the acidic and basic samples.

-

Analyze all samples using a validated stability-indicating analytical method, paying close attention to the appearance of new peaks in the chromatogram.

Data Presentation: Forced Degradation (Illustrative)

Table 2: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) |

| 1N HCl, 60°C, 24h | 15.2 | 2 | 4.8 |

| 1N NaOH, 60°C, 24h | 25.8 | 3 | 3.5, 5.2 |

| 3% H₂O₂, RT, 24h | 8.5 | 1 | 6.1 |

| 80°C, 48h (solution) | 12.1 | 2 | 4.8, 7.3 |

| UV/Vis Light, 7d | 5.3 | 1 | 8.2 |

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The method must be able to separate the intact drug from any potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable techniques.

Recommended HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 319 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Recommended LC-MS/MS Method

For higher sensitivity and specificity, especially for identifying unknown degradation products, an LC-MS/MS method is recommended.

-

LC Conditions: Similar to the HPLC-UV method.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Mass Transitions:

-

This compound: Precursor ion > Product ion (to be determined based on the mass spectrum of this compound)

-

Potential Degradants: Monitor for expected and unexpected masses.

-

Conclusion and Recommendations

Key Recommendations:

-

Solvent Selection: For long-term storage, DMSO is a common solvent. However, its stability should be verified.

-

Storage Conditions: Based on general knowledge of small molecules, storage at -80°C is recommended for optimal long-term stability. Storage at -20°C is also a viable option for shorter durations. Avoid storage at 4°C and room temperature for extended periods.

-

Aliquoting: Always aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.

-

Method Validation: Ensure that the analytical method used for stability testing is properly validated and is stability-indicating.

-

Documentation: Maintain detailed records of stock solution preparation, storage conditions, and stability testing results.

By following the protocols and recommendations outlined in this guide, researchers can ensure the integrity of their this compound stock solutions, leading to more accurate and reproducible experimental outcomes.

References

Methodological & Application

Application Note: Quantification of Ibudilast in Biological Matrices using Ibudilast-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ibudilast in biological matrices, such as plasma and serum. The method employs a stable isotope-labeled internal standard, Ibudilast-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol described herein is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies, drug metabolism research, and clinical trials.

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties. It is under investigation for various neurological conditions, including multiple sclerosis and amyotrophic lateral sclerosis. Accurate determination of Ibudilast concentrations in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics.

LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[1][2]

Experimental Protocols

Materials and Reagents

-

Ibudilast (≥99% purity)

-

This compound (≥98% purity, ≥99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma/serum (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ibudilast from plasma or serum.

-

Thaw Samples : Thaw plasma/serum samples and calibration standards on ice.

-

Aliquoting : Aliquot 100 µL of each sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.

-

Vortex : Vortex each tube for 10 seconds to ensure thorough mixing.

-

Precipitation : Add 300 µL of cold acetonitrile to each tube.

-

Vortex : Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Injection : Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Column Temp. | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Gradient | 0.0 min: 20% B; 0.5 min: 20% B; 3.0 min: 95% B; 3.5 min: 95% B; 3.6 min: 20% B; 5.0 min: 20% B |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temp. | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp. | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. Based on the fragmentation pattern of Ibudilast, the following transitions are recommended. The precursor ion for Ibudilast is m/z 230.7.[3][4] The product ion at m/z 174.1 corresponds to the loss of the isobutyryl group.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Ibudilast | 230.7 | 174.1 (Quantifier) | 50 | 15 |

| 230.7 | 146.1 (Qualifier) | 50 | 20 | |

| This compound | 233.7 | 177.1 (Quantifier) | 50 | 15 |

Data Presentation: Method Validation Summary

The following tables summarize the expected performance of this LC-MS/MS method based on typical validation parameters for similar bioanalytical assays.

Table 1: Calibration Curve and Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Ibudilast | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85 - 115 | 85 - 115 |

| High QC | 400 | 85 - 115 | 85 - 115 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Ibudilast using this compound as an internal standard.

Caption: LC-MS/MS workflow for Ibudilast quantification.

Ibudilast Signaling Pathway

Ibudilast exerts its effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways involved in inflammation and neuroprotection.

Caption: Simplified signaling pathway of Ibudilast.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Ibudilast in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, selective, and robust, making it suitable for a wide range of research and development applications. The use of a stable isotope-labeled internal standard ensures the highest quality data for pharmacokinetic and other bioanalytical studies.

References

Application of Ibudilast-d3 in the Pharmacokinetic Analysis of Ibudilast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is currently used for the treatment of asthma and cerebrovascular disorders and is under investigation for various neurological conditions. Accurate determination of Ibudilast's pharmacokinetic profile is crucial for its clinical development and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as Ibudilast-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Ibudilast. The co-elution of the deuterated internal standard with the analyte of interest allows for precise and accurate quantification by compensating for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Ibudilast.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Ibudilast from a study conducted in healthy adult volunteers.

| Parameter | Value | Reference |

| Mean Half-life (t½) | 19 hours | [1] |

| Median Time to Maximum Concentration (Tmax) | 4-6 hours | [1] |

| Mean Steady-State Maximum Concentration (Cmax) | 60 (± 25) ng/mL | [1] |

| Mean Steady-State Area Under the Curve (AUC0-24) | 1004 (± 303) ng·h/mL | [1] |

Experimental Protocols

Bioanalytical Method for Ibudilast Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a representative method for the quantification of Ibudilast in human plasma.

1. Materials and Reagents:

-

Ibudilast analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Ibudilast in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Store stock solutions at -20°C.

3. Calibration Standards and Quality Control Samples:

-

Prepare working solutions of Ibudilast by serial dilution of the stock solution with 50% methanol.

-

Spike blank human plasma with the Ibudilast working solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound working solution (e.g., at 500 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-